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Abstract
4-Isopropylsalicylaldehyde, also known by its IUPAC name 2-hydroxy-4-propan-2-

ylbenzaldehyde, is an aromatic aldehyde of significant interest in medicinal chemistry and

materials science. This technical guide provides a comprehensive overview of its core

physicochemical properties, offering a critical resource for researchers, chemists, and drug

development professionals. We delve into the compound's structural and chemical identity,

core physical properties, spectroscopic profile, and stability. Furthermore, this guide presents

detailed, field-proven experimental protocols for the determination of key parameters such as

solubility and pKa, underscoring the causality behind methodological choices. The information

herein is designed to empower scientists to effectively utilize, characterize, and modify 4-
Isopropylsalicylaldehyde in their research endeavors, particularly in the context of its activity

as a potent partial tyrosinase inhibitor.[1][2]

Introduction
Substituted salicylaldehydes are a cornerstone class of compounds in organic synthesis and

medicinal chemistry, serving as versatile precursors for Schiff bases, chalcones, and various

heterocyclic systems.[3][4] 4-Isopropylsalicylaldehyde (a synonym for which is Chamaecin)

distinguishes itself through the presence of a bulky, lipophilic isopropyl group at the C4 position
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of the benzene ring.[5] This structural feature significantly influences its physicochemical

characteristics, such as solubility and lipophilicity, which in turn dictate its behavior in both

chemical reactions and biological systems.

The compound has garnered particular attention for its demonstrated biological activity as a

potent partial tyrosinase inhibitor, with a reported IC50 of 2.3 µM.[2] Tyrosinase is a key

enzyme in melanin biosynthesis, making its inhibitors valuable targets for treating

hyperpigmentation disorders and for use in cosmetics.[6] A thorough understanding of the

physicochemical properties of 4-Isopropylsalicylaldehyde is therefore not merely academic; it

is a prerequisite for optimizing its formulation, assessing its drug-likeness, predicting its

metabolic fate, and designing more potent analogues. This guide synthesizes available data

with practical scientific insights to provide a holistic and actionable profile of this important

molecule.

Chemical Identity and Structure
A precise understanding of a compound's identity is the foundation of all subsequent scientific

investigation. The key identifiers and structural features of 4-Isopropylsalicylaldehyde are

summarized below.

Compound Identifiers
Clear and unambiguous identification is critical for regulatory compliance, procurement, and

literature searches. The primary identifiers for 4-Isopropylsalicylaldehyde are listed in Table

1.

Table 1: Core Identifiers for 4-Isopropylsalicylaldehyde
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Identifier Value Source(s)

IUPAC Name
2-hydroxy-4-propan-2-

ylbenzaldehyde
[5]

CAS Number 536-32-3 [7][8]

Molecular Formula C₁₀H₁₂O₂ [7]

Molecular Weight 164.20 g/mol [5]

Synonyms

4-Isopropylsalicylaldehyde,

Chamaecin, 2-Hydroxy-4-

isopropylbenzaldehyde

[5]

SMILES
CC(C)C1=CC(=C(C=C1)C=O)

O
[5]

InChIKey
NSLDZVUVKUIYNL-

UHFFFAOYSA-N
[5]

Molecular Structure and Key Functional Groups
The structure of 4-Isopropylsalicylaldehyde features three key functional groups that dictate

its chemical reactivity and physical properties: a phenolic hydroxyl group, an aldehyde group,

and an isopropyl substituent on an aromatic ring. The ortho-positioning of the hydroxyl and

aldehyde groups allows for intramolecular hydrogen bonding, which influences properties like

boiling point and acidity.

Caption: Molecular structure of 4-Isopropylsalicylaldehyde with key functional groups

highlighted.

Core Physicochemical Properties
The interplay of the functional groups defines the compound's physical behavior. These

properties are essential for predicting its suitability for various applications, from chemical

synthesis to pharmaceutical formulation.

Table 2: Summary of Physicochemical Properties of 4-Isopropylsalicylaldehyde
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Property Value
Significance in
Drug Development
& Research

Source(s)

Boiling Point
265.45 °C (at 760

mmHg)

Indicates low volatility;

relevant for

purification

(distillation) and high-

temperature reaction

design.

[7]

Density 1.098 g/cm³

Important for

formulation

calculations, process

engineering, and

solvent selection.

[7]

LogP (Octanol/Water) 2.33

Suggests moderate

lipophilicity, implying a

good balance for

potential membrane

permeability.

[7]

pKa (Phenolic OH) ~9-10 (Predicted)

Determines the

ionization state at

physiological pH

(~7.4), affecting

solubility, receptor

binding, and

absorption.

[9][10]

Aqueous Solubility
Sparingly soluble

(Predicted)

Low aqueous

solubility is a common

challenge; this

parameter is critical

for formulation and

bioavailability.

[3][11]

Polar Surface Area 37.3 Å² Influences membrane

transport and

[5]
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hydrogen bonding

potential with

biological targets.

Lipophilicity (LogP)
The partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which

strongly influences its absorption, distribution, metabolism, and excretion (ADME) profile.[12]

The calculated LogP value for 4-Isopropylsalicylaldehyde is 2.33, indicating that it is

moderately lipophilic.[7] This value falls within the desirable range for many drug candidates

according to frameworks like Lipinski's Rule of Five, suggesting a favorable balance between

aqueous solubility and lipid membrane permeability.[13] The nonpolar isopropyl group and the

benzene ring contribute to its lipophilicity, while the polar hydroxyl and aldehyde groups

enhance its interaction with aqueous phases.

Acidity (pKa)
The pKa value quantifies the acidity of the phenolic hydroxyl group. For unsubstituted phenol,

the pKa is approximately 9.95.[9] The electron-withdrawing nature of the adjacent aldehyde

group in salicylaldehydes typically lowers the pKa, making the proton more acidic. Conversely,

the electron-donating isopropyl group at the para position would slightly increase the pKa.

Therefore, the pKa of 4-Isopropylsalicylaldehyde is predicted to be in the range of 9-10. This

is a critical parameter because it dictates the compound's ionization state in different pH

environments. At physiological pH (approx. 7.4), the compound will exist almost entirely in its

neutral, protonated form, which is generally more favorable for passive diffusion across

biological membranes.

Solubility
Based on its structure, 4-Isopropylsalicylaldehyde is expected to be sparingly soluble in

water but readily soluble in many organic solvents like ethanol, DMSO, and DMF.[3] The parent

compound, salicylaldehyde, is described as slightly soluble in water.[11][14] The addition of the

isopropyl group increases the molecule's size and lipophilicity, which would further decrease its

aqueous solubility. This property is a key consideration for formulation scientists, who may

need to employ strategies such as co-solvents or complexation agents to achieve desired

concentrations for in vitro assays or in vivo delivery.
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Spectroscopic Profile
Spectroscopic analysis is indispensable for confirming the identity, purity, and structure of a

molecule.[15] The following sections describe the expected spectral characteristics of 4-
Isopropylsalicylaldehyde based on its functional groups.[16][17]

¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals: a singlet for

the aldehyde proton (~9.8-10.0 ppm), a singlet for the phenolic proton (which may be broad

and its position variable, ~11 ppm, due to intramolecular H-bonding), signals for the three

aromatic protons in the 7.0-7.5 ppm region, a septet for the isopropyl methine proton (~3.0

ppm), and a doublet for the six equivalent isopropyl methyl protons (~1.2 ppm).[18]

¹³C NMR Spectroscopy: The carbon NMR spectrum will display 8 unique signals (due to

symmetry in the isopropyl group). Key signals would include the aldehyde carbonyl carbon

(~190-195 ppm), the hydroxyl-bearing aromatic carbon (~160 ppm), and other aromatic

carbons (115-140 ppm), along with the isopropyl methine and methyl carbons in the aliphatic

region (~34 ppm and ~24 ppm, respectively).

Infrared (IR) Spectroscopy: The IR spectrum provides a fingerprint based on bond vibrations.

[17] Characteristic absorption bands would include a broad O-H stretch centered around

3200 cm⁻¹ (indicative of hydrogen bonding), aliphatic C-H stretches just below 3000 cm⁻¹,

an aromatic C-H stretch just above 3000 cm⁻¹, a strong C=O stretch for the aldehyde at

~1660-1680 cm⁻¹, and C=C aromatic ring stretches around 1600 and 1450 cm⁻¹.

UV-Visible Spectroscopy: The molecule contains chromophores that absorb UV light,

primarily due to π→π* transitions in the aromatic system and n→π* transitions associated

with the carbonyl group.[19] One would expect strong absorption bands (λmax) in the 250-

350 nm range, characteristic of substituted benzaldehydes.

Experimental Protocols for Property Determination
To ensure scientific integrity, theoretical predictions and calculated values must be validated by

empirical measurement. The following protocols are standard, robust methods for determining

key physicochemical properties.
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Protocol: Determination of Lipophilicity (LogD₇.₄) by the
Shake-Flask Method
This protocol is the "gold standard" for measuring lipophilicity and is designed to determine the

distribution coefficient (LogD) at physiological pH.[13][20][21]

Causality: The shake-flask method directly measures the partitioning of a compound between

two immiscible phases, providing a definitive value for its lipophilicity under specific conditions.

Using a pH 7.4 buffer is crucial as it reflects the compound's distribution behavior in a biological

context, accounting for any ionization.[12]

Methodology:

Phase Preparation: Prepare a phosphate buffer solution at pH 7.4. Saturate n-octanol with

this buffer by mixing and allowing the phases to separate overnight. Similarly, saturate the

pH 7.4 buffer with the pre-saturated n-octanol.

Sample Preparation: Prepare a stock solution of 4-Isopropylsalicylaldehyde in n-octanol

(e.g., 1 mg/mL).

Partitioning: In a glass vial, combine 5 mL of the saturated n-octanol stock solution with 5 mL

of the saturated pH 7.4 buffer.

Equilibration: Seal the vial and shake it vigorously for 1 hour at a constant temperature (e.g.,

25°C). Afterward, let the vial stand undisturbed for at least 16-24 hours to ensure complete

phase separation.[22] Centrifugation at low speed can be used to break any emulsions.

Sampling: Carefully withdraw an aliquot from the aqueous phase and the n-octanol phase.

Be cautious to avoid cross-contamination between phases.[20]

Quantification: Determine the concentration of the compound in each phase using a

validated analytical method, typically reverse-phase HPLC with UV detection.

Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol]

/ [Concentration in Aqueous] )
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Protocol: Determination of Acidity Constant (pKa) by
Potentiometric Titration
This method measures the change in pH of a solution upon the addition of a titrant, allowing for

the precise determination of the pKa.[23][24]

Causality: Potentiometric titration is a highly accurate and direct method for pKa determination.

[25] It relies on the fundamental acid-base equilibrium. The inflection point of the resulting

titration curve corresponds to the pH at which the acidic (phenolic) and basic (phenolate) forms

of the molecule are present in equal concentrations, which is the definition of pKa.[23][26]

Methodology:

System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).

[26]

Sample Preparation: Accurately weigh and dissolve a sample of 4-
Isopropylsalicylaldehyde in a suitable co-solvent (e.g., methanol or ethanol) if aqueous

solubility is low, and then dilute with water to a known volume (e.g., 50 mL) to a final

concentration of approximately 1 mM.[23] Note that extrapolation methods may be needed to

find the pKa in pure water if a co-solvent is used.[24][27]

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature.

Purge the solution with nitrogen gas to remove dissolved CO₂.[23]

Titration: Begin stirring the solution and record the initial pH. Add a standardized solution of a

strong base (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.05 mL).

Data Collection: Record the pH value after each addition of titrant, allowing the reading to

stabilize. Continue until the pH has passed the expected equivalence point and has leveled

off (e.g., pH 12).

Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH

value at the half-equivalence point (the midpoint of the steep rise in the titration curve). For

higher accuracy, the pKa can be determined from the inflection point of the first derivative of

the plot (ΔpH/ΔV vs. V). Perform at least three replicate titrations.[26]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://dergipark.org.tr/en/download/article-file/3684876
https://www.ecetoc.org/technical-report-123/appendix-a-measurement-of-acidity-pka/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3747999/
https://dergipark.org.tr/en/download/article-file/3684876
https://www.creative-bioarray.com/support/protocol-for-determining-pka-using-potentiometric-titration.htm
https://www.creative-bioarray.com/support/protocol-for-determining-pka-using-potentiometric-titration.htm
https://www.benchchem.com/product/b2419162?utm_src=pdf-body
https://www.benchchem.com/product/b2419162?utm_src=pdf-body
https://dergipark.org.tr/en/download/article-file/3684876
https://www.ecetoc.org/technical-report-123/appendix-a-measurement-of-acidity-pka/
http://bulletin.mfd.org.mk/volumes/Volume%2063_2/63_2_003.pdf
https://dergipark.org.tr/en/download/article-file/3684876
https://www.creative-bioarray.com/support/protocol-for-determining-pka-using-potentiometric-titration.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2419162?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for Spectroscopic Characterization
A logical workflow ensures that high-quality, reproducible spectral data is obtained for structural

confirmation and purity assessment.

Caption: A systematic workflow for the complete spectroscopic characterization of 4-
Isopropylsalicylaldehyde.

Stability and Reactivity Profile
Understanding a compound's stability is crucial for determining appropriate storage conditions

and shelf-life, and for anticipating potential degradation products.[28]

Oxidative Stability: The aldehyde functional group is susceptible to oxidation to the

corresponding carboxylic acid (4-isopropylsalicylic acid). This process can be accelerated by

air, light, and certain metal ions. Therefore, the compound should be stored under an inert

atmosphere (e.g., argon or nitrogen) and protected from light.

Thermal and pH Stability: Forced degradation studies, which involve exposing the compound

to stress conditions like high temperature and extreme pH, are recommended to fully

characterize its stability profile.[29][30][31] Such studies are essential for developing stability-

indicating analytical methods.[28] In general, phenols and aldehydes can be sensitive to

strongly basic conditions.

Storage Recommendations: For long-term storage, it is recommended to keep 4-
Isopropylsalicylaldehyde in a tightly sealed container, under an inert atmosphere, in a cool,

dark, and dry place.

Chemical Reactivity: As a phenol, it can undergo O-alkylation or O-acylation. As an

aldehyde, it readily participates in reactions such as Schiff base formation with primary

amines, Wittig reactions, and reductions to the corresponding alcohol.[4]

Applications in Research and Drug Development
The unique combination of functional groups and moderate lipophilicity makes 4-
Isopropylsalicylaldehyde a valuable molecule in drug discovery.
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Tyrosinase Inhibition: Its most prominent reported activity is as a potent, mixed-type inhibitor

of mushroom tyrosinase.[2] This makes it a lead compound for developing agents to treat

skin hyperpigmentation and to prevent enzymatic browning in the food industry.[32] The

inhibitory mechanism may involve its ability to form a Schiff base with primary amino groups

within the enzyme's active site.[2]

Scaffold for Synthesis: Salicylaldehydes are versatile building blocks. The aldehyde group

provides a reactive handle for elaboration into more complex structures, while the phenolic

hydroxyl and isopropyl groups can be modified to tune properties like potency, selectivity,

and pharmacokinetics.[3] Its derivatives have been explored for a range of biological

activities, including antifungal properties.[4]

Conclusion
4-Isopropylsalicylaldehyde is a compound with a well-defined set of physicochemical

properties that make it highly relevant to the fields of medicinal chemistry and material science.

Its moderate lipophilicity, predicted pKa, and distinct spectroscopic fingerprint provide a solid

foundation for its application and further development. The compound's potent activity as a

tyrosinase inhibitor highlights its potential as a lead structure in the development of novel

therapeutic and cosmetic agents. The experimental protocols and workflows detailed in this

guide provide a robust framework for researchers to validate these properties and to

confidently employ this versatile molecule in their scientific pursuits.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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